Cyclododecylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclododecylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYWAZNRRQRPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172316 | |
| Record name | Hydroxymethylcyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-12-2 | |
| Record name | Cyclododecanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethylcyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecanemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxymethylcyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxymethylcyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of Cyclododecylmethanol
Established Synthetic Routes to Cyclododecylmethanol and Analogues
Established synthetic routes for this compound's precursors and related compounds often leverage readily available starting materials and employ catalytic hydrogenation as a key step.
Catalytic Hydrogenation-Based Syntheses (e.g., from Cyclododecanone (B146445) and Cyclododecanol (B158456) Precursors)
Catalytic hydrogenation is a fundamental method in organic chemistry, widely used for the reduction of carbonyl groups to hydroxyl groups and unsaturated bonds to saturated ones. For instance, cyclododecanone (C12H22O), a common industrial intermediate, can be efficiently converted to cyclododecanol (C12H24O) through hydrogenation youtube.comsigmaaldrich.comgoogle.com. This transformation typically occurs under specific conditions, such as in the presence of a copper-chromium catalyst at 30 MPa and 160 °C youtube.com. Palladium or nickel catalysts have also been reported for the reduction of cyclododecanone to cyclododecanol sigmaaldrich.comgoogle.com.
While direct catalytic hydrogenation of cyclododecanone or cyclododecanol alone does not yield this compound (as it requires the addition of a carbon atom), these precursors are fundamental for subsequent derivatization. To synthesize this compound (C13H26O) from cyclododecanone (C12H22O), a common strategy in organic synthesis involves a carbon-carbon bond formation step followed by reduction. A classic example is the Grignard reaction, where cyclododecanone reacts with formaldehyde (B43269) (methanal) to form an intermediate alkoxide, which upon hydrolysis and subsequent reduction, yields this compound. Grignard reagents are highly reactive organomagnesium halides that readily add to carbonyl compounds like aldehydes and ketones, forming new carbon-carbon bonds sigmaaldrich.comchemguide.co.ukyoutube.comyoutube.com. The subsequent reduction of the intermediate to the primary alcohol completes the formation of this compound.
Eco-Friendly and Sustainable Synthetic Approaches (e.g., Derivations from Cyclododecatriene)
The principles of green chemistry advocate for the design of chemical products and processes that minimize or eliminate the generation and use of hazardous substances, prioritizing aspects such as atom economy, energy efficiency, and waste prevention epa.govfau.eursc.orgacsgcipr.orgrsc.orgcitrefine.com. In line with these principles, eco-friendly synthetic routes have been developed for this compound analogues, particularly cyclododecanone, starting from cyclododecatriene (CDT).
A notable eco-friendly, three-step procedure outlines the synthesis of cyclododecanone from cyclododecatriene scirp.orgresearchgate.net. This process involves:
Selective Epoxidation: Cyclododecatriene undergoes selective epoxidation using hydrogen peroxide (H2O2) as the oxidant and water as the solvent. This step is catalyzed by hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT), a catalyst exhibiting both homogeneous and heterogeneous properties rsc.orgscirp.orgresearchgate.net.
Hydrogenation: The epoxycyclododecadiene formed in the first step is subsequently hydrogenated using a Raney nickel catalyst, leading to the formation of cyclododecanol rsc.orgscirp.orgresearchgate.net.
Oxidation: Finally, the cyclododecanol is oxidized to cyclododecanone. This oxidation also utilizes hydrogen peroxide as the oxidant and HAHPT as the catalyst, conducted in a mixture of water and t-butanol rsc.orgscirp.orgresearchgate.net.
This multi-step approach demonstrates a sustainable pathway to a crucial precursor of this compound, achieving a total yield of 53.4% under optimized reaction conditions rsc.orgscirp.orgresearchgate.net. The reliance on benign reagents like hydrogen peroxide and water as a solvent exemplifies adherence to green chemistry principles.
Table 1: Eco-Friendly Synthesis of Cyclododecanone from Cyclododecatriene
| Step | Reactant(s) | Catalyst | Oxidant/Reagent | Solvent | Product | Yield (Overall) |
| 1. Selective Epoxidation | Cyclododecatriene | Hexadecyl Trimethyl Ammonium Heteropolyphosphatotungstate (HAHPT) rsc.orgscirp.orgresearchgate.net | Hydrogen Peroxide rsc.orgscirp.orgresearchgate.net | Water rsc.orgscirp.orgresearchgate.net | Epoxycyclododecadiene | |
| 2. Hydrogenation | Epoxycyclododecadiene | Raney Nickel rsc.orgscirp.orgresearchgate.net | Hydrogen | (Ethanol) | Cyclododecanol | |
| 3. Oxidation | Cyclododecanol | HAHPT rsc.orgscirp.orgresearchgate.net | Hydrogen Peroxide rsc.orgscirp.orgresearchgate.net | Water, t-butanol rsc.orgscirp.orgresearchgate.net | Cyclododecanone | 53.4% rsc.orgscirp.orgresearchgate.net |
Exploration of Novel Synthetic Pathways for this compound
Research into novel synthetic pathways aims to improve efficiency, selectivity, and sustainability, often through the development of advanced catalytic systems and multicomponent reaction strategies.
Advanced Catalytic Systems in this compound Synthesis
The field of catalysis is continuously evolving, with significant efforts directed towards developing advanced catalytic systems that are more efficient, selective, and environmentally benign rsc.orgnih.govriken.jpfrontiersin.org. While specific examples of advanced catalytic systems solely dedicated to this compound synthesis are not extensively documented, the general advancements in catalysis offer promising avenues. These include the development of novel noble metal catalysts, bimetallic catalysts, metal-organic frameworks (MOFs), and organocatalysts rsc.orgnih.govriken.jpfrontiersin.orgaaqr.orgwiley.com. Such systems are designed to facilitate complex transformations under milder conditions, reduce energy consumption, and minimize waste, aligning with the principles of sustainable chemistry rsc.orgriken.jp. The application of these advanced catalytic principles could potentially lead to more efficient and selective routes for this compound production in the future.
Multicomponent Reaction Strategies in this compound Derivatization
Multicomponent reactions (MCRs) are a powerful synthetic tool characterized by the combination of three or more starting materials in a single reaction vessel to form a complex product, with most of the atoms from the reactants incorporated into the final product acsgcipr.orgwikipedia.orgorganic-chemistry.orgfrontiersin.orgnih.gov. MCRs offer several advantages, including high atom economy, reduced reaction steps, minimized waste generation, and often occur under mild conditions, making them a valuable strategy in green chemistry acsgcipr.orgfrontiersin.org.
While the available literature does not provide specific examples of multicomponent reaction strategies directly applied to the synthesis or derivatization of this compound, the inherent benefits of MCRs make them a promising area for future exploration in this context. Their ability to rapidly generate molecular diversity and structural complexity could be leveraged for the efficient synthesis of this compound derivatives or for incorporating the this compound scaffold into larger, more intricate molecules.
Elucidation of Reaction Mechanisms Involving this compound
Understanding the underlying reaction mechanisms is fundamental to rationalizing and optimizing synthetic processes. While this compound can participate in various reactions typical of primary alcohols (e.g., oxidation, esterification, etherification), specific mechanistic investigations focusing on its formation or unique transformations are valuable.
One reported mechanism involving the formation of hydroxymethylcyclododecane (this compound) proceeds via a radical pathway lookchem.com. This radical mechanism is induced by hydrogen atoms and hydroxymethyl radicals, which are generated through a photoredox reaction involving Eu(III)/Eu(II) in methanol (B129727) lookchem.com. This particular synthesis highlights a non-traditional approach to forming the carbon-carbon bond and the alcohol functionality, relying on the generation and recombination of specific radical species. Such mechanistic insights are crucial for developing novel synthetic strategies and for predicting the reactivity and selectivity of this compound in various chemical environments.
Fundamental Organic Transformations (e.g., Substitution, Elimination, Oxidation, Reduction)
This compound, as a primary alcohol, is capable of undergoing a variety of fundamental organic transformations, including substitution, elimination, oxidation, and reduction reactions. The reactivity of the hydroxyl group and the stability of the cyclododecyl ring dictate the pathways and products of these reactions.
Substitution Reactions: Primary alcohols can participate in nucleophilic substitution reactions where the hydroxyl group acts as a leaving group, typically after protonation or conversion into a better leaving group. For instance, this compound can undergo direct bromination to yield cyclododecylmethylbromide. This transformation involves the replacement of the hydroxyl group (-OH) with a bromine atom (-Br).
Elimination Reactions: Alcohols can undergo elimination reactions, particularly dehydration, to form alkenes. This process typically involves the removal of a water molecule across adjacent carbon atoms, leading to the formation of a carbon-carbon double bond. For this compound, this would involve the loss of water to form a cyclododecylidene derivative or related alkene, often catalyzed by strong acids and heat.
Oxidation Reactions: Primary alcohols are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this compound can be oxidized to an aldehyde, cyclododecanecarboxaldehyde, and further to a carboxylic acid, cyclododecanecarboxylic acid. Mild oxidizing agents can selectively convert the primary alcohol to an aldehyde, while stronger conditions can lead to the carboxylic acid.
Reduction Reactions: While alcohols are often the products of reduction reactions of carbonyl compounds (e.g., aldehydes, ketones, carboxylic acids), the direct reduction of an alcohol to an alkane typically requires more robust reducing agents or specific reaction sequences. Such transformations involve the removal of the hydroxyl group entirely.
Stereochemical Control and Regioselectivity in this compound Reactions
This compound itself does not possess a chiral center; the carbon atom bearing the hydroxyl group is a primary carbon, and the cyclododecyl ring is achiral. However, reactions involving this compound could potentially lead to products with stereocenters or exhibit regioselectivity, depending on the nature of the transformation and the reagents used.
Stereochemical Control: Stereochemical control refers to the ability of a reaction to favor the formation of one stereoisomer over others. In reactions involving this compound, stereoselectivity would become relevant if new chiral centers are generated or if double bonds are formed that can exhibit E/Z isomerism. For example, E2 elimination reactions are known to be stereoselective, often favoring the formation of E-alkenes where the largest groups across the double bond are trans to each other.
Regioselectivity: Regioselectivity describes reactions where one constitutional isomer is preferentially formed when multiple positions for reaction are available. In the context of this compound, if a reaction could occur at different positions on the cyclododecyl ring or if an elimination reaction could yield different alkene isomers, regioselectivity would be a key consideration. Factors such as steric hindrance and electronic effects of substituents can influence regioselectivity. For instance, in elimination reactions, the regioselectivity can be influenced by the bulkiness of the base, potentially leading to different major products.
Detailed research findings specifically on the stereochemical control and regioselectivity of reactions of this compound are not extensively documented in the provided search results. However, the general principles of stereoselectivity and regioselectivity, as observed in various organic reactions, would apply to transformations involving this compound.
Mechanistic Insights into Chemical Derivatization Reactions of this compound
Derivatization reactions are crucial in analytical chemistry, particularly for techniques like Gas Chromatography (GC) and Mass Spectrometry (MS), where they are employed to modify the physical and chemical properties of analytes, such as volatility, thermal stability, and detector response. As a primary alcohol, this compound contains an active hydrogen (the hydroxyl proton) and is thus amenable to common derivatization methods.
Common derivatization types applicable to alcohols include silylation, acylation, and alkylation, each proceeding via distinct mechanistic pathways:
Silylation: This is a widely used derivatization method for compounds with active hydrogens, including alcohols. In silylation, the active hydrogen of the hydroxyl group in this compound is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The mechanism generally involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent, followed by the departure of a leaving group and subsequent proton transfer. The ease of silylation for alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance around the hydroxyl group.
Acylation: Acylation involves the introduction of an acyl group to the alcohol, converting the hydroxyl group into an ester. This reaction typically occurs via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or acid anhydride), followed by the elimination of a leaving group. The resulting ester derivative generally exhibits increased volatility.
Alkylation: Alkylation reactions involve the introduction of an alkyl group, often converting alcohols into ethers. Reagents such as dialkylacetals or diazoalkanes can be used. These reactions typically proceed through mechanisms involving the formation of a new carbon-oxygen bond.
While these general mechanistic insights apply to the derivatization of this compound as a primary alcohol, specific detailed mechanistic studies focusing solely on the derivatization of this compound were not found in the provided search results.
Advanced Spectroscopic and Analytical Characterization of Cyclododecylmethanol
Comprehensive Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for confirming the identity and purity of Cyclododecylmethanol by probing its interactions with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR provide critical information.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its different proton environments.
Hydroxyl Proton (–OH): A broad singlet is typically observed in the range of δ 1.0–5.0 ppm, which may be exchangeable with D₂O.
Methylene (B1212753) Protons Adjacent to Oxygen (–CH₂OH): The two protons on the carbon directly bonded to the hydroxyl group are deshielded by the electronegative oxygen and are expected to resonate as a multiplet (e.g., doublet of doublets or triplet) in the region of δ 3.5–4.0 ppm.
Cyclododecyl Ring Protons (–CH₂–): The numerous methylene protons within the large 12-membered cyclododecyl ring will give rise to a complex, overlapping multiplet in the aliphatic region, typically between δ 0.8–2.0 ppm. Due to the size and conformational flexibility of the cyclododecyl ring, these signals can be challenging to fully resolve without advanced techniques.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon backbone of this compound.
Carbon Bearing Hydroxyl Group (–CH₂OH): The carbon directly attached to the hydroxyl group is deshielded and is expected to appear in the alcohol carbon region, typically around δ 50–65 ppm libretexts.orgwisc.edu.
Cyclododecyl Ring Carbons: The carbons of the cyclododecyl ring will resonate in the aliphatic region, generally between δ 10–50 ppm libretexts.orgwisc.edu. Given the size and potential for conformational variations in the 12-membered ring, multiple distinct signals may be observed, reflecting the different chemical environments of the carbons within the ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups:
O-H Stretching: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups libretexts.orgspectroscopyonline.com. The breadth of this band suggests intermolecular hydrogen bonding.
C-H Stretching (Aliphatic): Strong absorption bands will be observed in the 2850–3000 cm⁻¹ range, characteristic of C-H stretching vibrations in the saturated cyclododecyl ring and the methylene group of the alcohol libretexts.orguomustansiriyah.edu.iq.
C-O Stretching (Alcohol): A strong absorption band due to the C-O stretching vibration of the primary alcohol group is typically found between 1000–1200 cm⁻¹ libretexts.orgspectroscopyonline.comgelest.com.
CH₂ Bending: Methylene scissoring vibrations (CH₂) are expected around 1465 cm⁻¹ libretexts.orguomustansiriyah.edu.iq.
Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability. For this compound:
C-H Stretching: Similar to IR, C-H stretching vibrations will be observed.
C-C Stretching: Raman spectroscopy is particularly strong in detecting C-C stretching modes, which are often weak in IR. This provides valuable information about the cyclododecyl ring's skeletal vibrations and conformation smacgigworld.comnicoletcz.cznih.govhoriba.com.
O-H Stretching: The O-H stretching vibration will also be present in the Raman spectrum, though its intensity may differ from that in the IR spectrum.
The combination of IR and Raman data provides a comprehensive vibrational fingerprint for this compound, aiding in its identification and structural confirmation.
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to provide structural information through analysis of its fragmentation pattern.
Molecular Weight Determination: this compound has a molecular weight of 198.34 g/mol nih.gov. In Electron Ionization (EI) mass spectrometry, the molecular ion peak [M]⁺• is expected at m/z 198.
Fragmentation Pattern Analysis: The fragmentation pattern of this compound under EI conditions would be characteristic of a primary alcohol attached to a large aliphatic ring:
Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), leading to an ion at m/z 180 ([M-18]⁺) libretexts.org.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) is a prominent fragmentation pathway for alcohols. This can result in the loss of a •CH₂OH radical (31 Da), yielding a cyclododecyl cation at m/z 167 ([M-31]⁺), or the formation of a CH₂OH⁺ ion at m/z 31 libretexts.orgmiamioh.edu.
Hydrocarbon Fragments: Further fragmentation of the cyclododecyl ring will produce a series of characteristic hydrocarbon ions (e.g., CnH₂n⁺, CnH₂n⁺¹) libretexts.org. NIST GC-MS data for this compound lists top m/z peaks at 55 and 69 nih.gov, which are common stable hydrocarbon fragments resulting from the breakdown of the cyclododecyl ring. These fragments are indicative of the aliphatic nature of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of Gas Chromatography with the identification capabilities of Mass Spectrometry impactfactor.orglibretexts.org.
Separation: this compound's volatility (MW 198.34 g/mol ) makes it suitable for GC separation nih.gov.
Identification: The mass spectrum of the eluted compound can be compared against spectral libraries (e.g., NIST library, which contains data for this compound nih.gov) for positive identification and confirmation of its purity libretexts.orgnews-medical.net.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.
Electronic Transitions: As an aliphatic alcohol, this compound lacks extensive conjugated π-electron systems or chromophores that absorb strongly in the typical UV-Vis range above 200 nm scholarsresearchlibrary.com. Therefore, direct UV-Vis spectroscopy is generally not a primary technique for structural elucidation of this compound.
Quantitative Analysis: While not ideal for qualitative analysis of the neat compound, UV-Vis spectroscopy could be employed for quantitative analysis if this compound were to be derivatized with a UV-active chromophore. Alternatively, it could be used to detect and quantify UV-absorbing impurities in a sample of this compound.
Chromatographic Methodologies for Separation and Quantification of this compound
Chromatographic techniques are essential for separating this compound from mixtures and for its quantitative analysis.
Gas Chromatography (GC) Method Development: Given its relatively low molecular weight and presumed volatility, Gas Chromatography (GC) is a highly suitable technique for the separation and quantification of this compound.
Column Selection: Non-polar or moderately polar capillary columns, such as those with 5% phenyl methylpolysiloxane (e.g., DB-5, Rtx-5) or 6% cyanopropylphenyl polysiloxane (e.g., DB-624), are typically effective for separating alcohols and hydrocarbons shimadzu.comepa.govuonbi.ac.kepnrjournal.com. The choice depends on the desired selectivity for this compound relative to other components in the sample.
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds due to its high sensitivity and wide linear range uonbi.ac.kepnrjournal.com. For identification and confirmation, coupling with a Mass Spectrometer (GC-MS) is preferred nih.govimpactfactor.orglibretexts.org.
Temperature Program: An optimized temperature program, involving an initial isothermal hold followed by a temperature ramp, would be developed to achieve good resolution and reasonable retention times for this compound and any potential impurities uonbi.ac.kepnrjournal.com.
Carrier Gas and Flow Rate: Inert gases like helium or nitrogen are typically used as carrier gases, with flow rates optimized for column efficiency and detector sensitivity uonbi.ac.ke.
High-Performance Liquid Chromatography (HPLC) Method Development: While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be developed for this compound, especially if the sample matrix is complex or if non-volatile derivatives are to be analyzed.
Column Selection: Reverse-phase HPLC, typically using C18 or C8 stationary phases, is the most common approach for separating organic compounds based on their hydrophobicity scholarsresearchlibrary.comijarsct.co.in.
Mobile Phase: A binary or ternary mobile phase system consisting of an aqueous component (e.g., water, buffer) and an organic solvent (e.g., acetonitrile, methanol) would be employed. A gradient elution program is often used to optimize separation efficiency for compounds with varying polarities scholarsresearchlibrary.com.
Detector: Since this compound lacks a strong chromophore for UV detection, alternative detectors would be necessary. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are suitable for non-UV absorbing compounds scholarsresearchlibrary.com. Alternatively, derivatization of the hydroxyl group to introduce a UV-active moiety could enable UV detection. Coupling with a Mass Spectrometer (HPLC-MS) offers high sensitivity and specificity for both qualitative and quantitative analysis.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS, ICP-MS)
Hyphenated analytical techniques combine two or more methods to enhance separation, detection, and identification capabilities, offering superior resolution, sensitivity, and efficiency in chemical analysis researchgate.netasiapharmaceutics.info. For organic compounds such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique jfda-online.comgcms.czresearch-solution.com. GC-MS is particularly effective for volatile and thermally stable compounds, enabling the separation of components based on their volatility and interaction with the stationary phase, followed by their identification through characteristic mass fragmentation patterns jfda-online.comchromatographyonline.com. Derivatization is often crucial for improving the volatility and thermal stability of alcohols, making them more amenable to GC-MS analysis jfda-online.comgcms.czresearch-solution.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique, especially useful for analyzing complex mixtures, natural products, and pharmaceuticals, including compounds that may be less volatile or thermally labile than those suitable for GC-MS researchgate.netasiapharmaceutics.inforjpn.org. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the identification and quantification of analytes even in intricate matrices researchgate.netrjpn.org. While not specifically detailed for this compound in the provided search results, LC-MS/MS would be a viable option, particularly if the compound or its derivatives present challenges for GC-based methods due to polarity or thermal degradation.
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a critical step in analytical chemistry, especially for gas chromatography, as it modifies the analyte's functional groups to improve properties such as volatility, thermal stability, and detector response, and to reduce adsorption within the chromatographic system jfda-online.comgcms.czresearch-solution.comlibretexts.org. For alcohols like this compound, several derivatization strategies are commonly employed.
Alkylation and Acylation for Improved Volatility and Detector Response
Alkylation involves replacing active hydrogens with an alkyl group, typically forming esters or ethers research-solution.comlibretexts.orgobrnutafaza.hr. This process generally leads to derivatives with lower polarity and increased volatility, which can improve chromatographic behavior and allow for changes in retention time gcms.czresearch-solution.comlibretexts.org. While most commonly applied to carboxylic acids and phenols, alkylation can also be used for alcohols libretexts.orgobrnutafaza.hr.
Acylation, on the other hand, involves the formation of acyl derivatives, such as fluoroacyl esters, by reacting alcohols with reagents like acid anhydrides or acyl halides jfda-online.comlibretexts.orgobrnutafaza.hr. These derivatives typically exhibit significantly increased volatility and enhanced detectability, particularly when using electron capture detectors (ECD) or negative chemical ionization (NCI) in mass spectrometry jfda-online.comgcms.czlibretexts.orgobrnutafaza.hr. Common acylation reagents include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFAA), and heptafluorobutyric acid anhydride (HFAA) gcms.czobrnutafaza.hr. Acylated derivatives are generally more stable than their silylated counterparts libretexts.org.
Silylation Techniques for Chromatographic Compatibility
Silylation is the most widely adopted derivatization procedure for gas chromatography sample analysis research-solution.comlibretexts.orgobrnutafaza.hrregistech.comchemcoplus.co.jp. This technique involves the replacement of active hydrogens, such as those found in alcohol hydroxyl groups, with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group or a t-butyldimethylsilyl (t-BDMS) group research-solution.comlibretexts.orgobrnutafaza.hrregistech.comchemcoplus.co.jp. The resulting silyl (B83357) derivatives are characterized by increased volatility, reduced polarity, and enhanced thermal stability compared to their parent compounds, which significantly improves GC separation and detection libretexts.orgobrnutafaza.hrregistech.comchemcoplus.co.jposti.gov.
Several silylation reagents are available, each with varying reactivities and specificities. Widely used reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Bis(trimethylsilyl)acetamide (BSA) obrnutafaza.hrregistech.comchemcoplus.co.jposti.govfishersci.cafishersci.nowikipedia.orgsigmaaldrich.comfishersci.cawikipedia.orgsigmaaldrich.commassbank.euthermofisher.comwikipedia.org. For instance, BSTFA is a powerful trimethylsilyl donor, and its derivatization reactions can be catalyzed by adding trimethylchlorosilane (TMCS), which is particularly effective for hindered functional groups chemcoplus.co.jpsigmaaldrich.com. While TMS derivatives can be moisture-sensitive, t-BDMS derivatives offer significantly greater stability against hydrolysis registech.com. Silylation is effective for a broad range of compounds, including alcohols, and is crucial for preparing volatile and thermally stable derivatives suitable for GC and GC-MS analysis registech.comchemcoplus.co.jposti.govthermofisher.comnih.gov.
Chiral Derivatization for Enantiomeric Analysis
This compound, in its common 1-cyclododecylmethanol form, does not possess a chiral center and is therefore an achiral compound nih.govuni.lu. Consequently, enantiomeric analysis through chiral derivatization is not directly applicable to this compound itself, as it does not exist as enantiomers.
However, for compounds that are chiral alcohols, chiral derivatization is a valuable strategy in analytical chemistry to determine enantiomeric composition and optical purity wikipedia.org. This technique involves converting a mixture of enantiomers into a corresponding mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA) wikipedia.org. Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing for their separation and analysis by standard chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) techniques wikipedia.orgscirp.orgnih.gov.
A prominent example of a CDA used for alcohols is Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and its corresponding acid chloride wikipedia.orgwikipedia.orgfishersci.comfishersci.fi. Other CDAs include α-cyano-α-fluoro (2-naphthyl)-acetic acid (2-CFNA) wikipedia.org and chiral trimethylsilylated C2-symmetrical diamines beilstein-journals.org. The analysis of the resulting diastereomers, often by NMR spectroscopy, allows for the determination of the enantiomeric excess of the original chiral alcohol wikipedia.orgbeilstein-journals.org. While not relevant for achiral this compound, these techniques are fundamental for the stereochemical analysis of chiral alcohol derivatives or related compounds.
Computational Chemistry and Theoretical Spectroscopic Predictions
Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in complementing experimental spectroscopic characterization by providing theoretical predictions of molecular structures and spectroscopic parameters.
Density Functional Theory (DFT) for Spectroscopic Parameter Calculations
Density Functional Theory (DFT) is a quantum mechanical approach widely used to model chemical systems at an atomistic scale, offering predictions on molecular structures, thermodynamic properties, and spectroscopic parameters mdpi.com. For this compound, DFT calculations can provide valuable insights into its optimized molecular geometry, vibrational frequencies, and electronic properties.
DFT calculations can accurately predict vibrational spectra, including infrared (IR) and Raman frequencies, which can then be compared with experimental data to aid in peak assignment and structural elucidation cambridge.orgtheaic.orgacs.orgrsc.orgspectroscopyonline.com. While DFT calculations often overestimate fundamental modes, scaling factors can be applied to align theoretical frequencies more closely with experimental observations cambridge.orgtheaic.org. Beyond vibrational spectroscopy, DFT is also capable of calculating Nuclear Magnetic Resonance (NMR) chemical shifts, allowing for a comparison between theoretical and experimental NMR data scielo.br.
Furthermore, DFT enables the calculation of electronic properties such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of a molecule's reactivity and stability scielo.brrsc.orgmtu.edu. These theoretical predictions, when integrated with experimental spectroscopic data, provide a more comprehensive understanding of this compound's intrinsic properties and behavior.
Table 1: Derivatizing Agents and Their Properties for Chromatographic Analysis
| Derivatizing Agent | Type of Derivatization | Functional Groups Targeted (e.g., Alcohols) | Effect on Analyte Properties (e.g., Volatility, Polarity, Stability) | Common Applications | PubChem CID |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Alcohols, acids, thiols, amines | Increased volatility, less polar, more thermally stable | GC-MS analysis, especially for difficult-to-silylate compounds | 94358 |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylation | Alcohols, acids, amines | Increased volatility, less polar, more thermally stable | GC-MS analysis, forms volatile derivatives | 32510 |
| Bis(trimethylsilyl)acetamide (BSA) | Silylation | Alcohols, carboxylic acids, phenols, amines | Increased volatility, less polar, more thermally stable | Rapid silylation, stable TMS derivatives | 25248 |
| Trifluoroacetic Anhydride (TFAA) | Acylation | Alcohols, phenols, amines | Increased volatility, enhanced detectability (ECD, NCI) | GC-MS analysis, drug abuse confirmation | N/A |
| Pentafluoropropionic Anhydride (PFAA) | Acylation | Alcohols, phenols, amines | Increased volatility, enhanced detectability (ECD, NCI) | GC-MS analysis | N/A |
| Heptafluorobutyric Acid Anhydride (HFAA) | Acylation | Alcohols, phenols, amines | Increased volatility, enhanced detectability (ECD, NCI) | GC-MS analysis | N/A |
| Mosher's Acid (MTPA), (R)-enantiomer | Chiral Derivatization | Chiral alcohols | Converts enantiomers to diastereomers for separation | Enantiomeric analysis by NMR or HPLC | 2723917 |
| Mosher's Acid (MTPA), (S)-enantiomer | Chiral Derivatization | Chiral alcohols | Converts enantiomers to diastereomers for separation | Enantiomeric analysis by NMR or HPLC | 6992788 |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) | Chiral Derivatization | Chiral alcohols | Converts enantiomers to diastereomers for separation | Enantiomeric analysis by NMR or HPLC | 3080792 |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. arxiv.org By applying classical mechanics, MD simulations can track the trajectories of individual atoms, providing a dynamic view of molecular behavior. arxiv.org A primary application of MD simulations is the exploration of a molecule's conformational space, which refers to the range of possible three-dimensional arrangements a molecule can adopt. arxiv.orginflibnet.ac.incresset-group.com
For a compound like this compound, which contains a flexible cyclododecyl ring and a hydroxymethyl group, understanding its conformational landscape is crucial. MD simulations can help identify stable conformers, characterize the transitions between them, and assess their relative stabilities. inflibnet.ac.in Techniques such as Replica Exchange Molecular Dynamics (REMD) are often employed to enhance sampling and overcome energy barriers, allowing for a more thorough exploration of the conformational space, especially for molecules that might get trapped in local energy minima during conventional MD simulations. inflibnet.ac.inbiorxiv.orgnih.gov The analysis of MD trajectories provides valuable information on kinetic properties (e.g., root mean square deviation, root mean square fluctuation, radius of gyration) and thermodynamic properties (e.g., free energy changes). inflibnet.ac.incresset-group.com While the general principles and applications of MD simulations for conformational exploration are well-established for various molecules, specific detailed studies focusing on the conformational space of this compound were not extensively found in the provided research.
Chemometric Approaches in Spectroscopic and Chromatographic Data Analysis
Chemometrics involves the application of mathematical and statistical methods to chemical data. researchgate.net It plays a critical role in extracting meaningful information from complex spectroscopic and chromatographic datasets, which are often high-dimensional and contain subtle patterns. researchgate.net These approaches are essential for data interpretation, pattern recognition, and developing predictive models in chemical analysis. researchgate.nettaylorfrancis.com
Multivariate statistical methods are a cornerstone of chemometrics, enabling the analysis and interpretation of data where multiple variables are measured simultaneously. taylorfrancis.comuu.senorthwestern.edu For spectroscopic and chromatographic data, these methods are invaluable for:
Dimensionality Reduction : Techniques like Principal Component Analysis (PCA) reduce the complexity of high-dimensional data by transforming it into a smaller set of uncorrelated variables (principal components) that capture most of the original variance. cresset-group.comuu.senorthwestern.eduuad.ac.id This allows for visualization of data patterns and identification of key variables. cresset-group.com
Pattern Recognition and Classification : Methods such as Partial Least Squares (PLS), Discriminant Analysis (DA), and Hierarchical Cluster Analysis (HCA) can identify natural groupings within data, classify unknown samples, or differentiate between different sources or conditions. researchgate.netnorthwestern.eduuad.ac.id
Correlation Analysis : Canonical Correlation Analysis (CCA) can investigate relationships between two sets of variables. uu.senorthwestern.eduuad.ac.id
In the context of analyzing this compound, particularly when present in complex mixtures (e.g., alcoholic beverages, pyrolysis oils), multivariate statistical methods applied to GC-MS data could help in:
Identifying co-eluting compounds.
Differentiating samples based on their volatile profiles where this compound is a contributing factor.
Recognizing patterns related to its concentration variations across different batches or origins.
Predictive modeling in chemical analysis utilizes statistical and machine learning algorithms to build models that can forecast properties (quantitative) or classify samples (qualitative) based on their analytical data. nih.gov
Quantitative Predictive Modeling : This involves developing models to predict the concentration of a specific analyte, such as this compound, from spectroscopic or chromatographic data. Techniques like multivariate regression (e.g., Multiple Linear Regression, PLS Regression) are commonly used. These models require a calibration set of samples with known concentrations to establish the relationship between the analytical signal and the concentration.
Qualitative Predictive Modeling : This focuses on classifying samples into predefined categories. For instance, a model could be developed to classify a sample as "containing this compound" or "not containing this compound," or to categorize samples based on the presence/absence or relative abundance of certain compounds, including this compound. Discriminant analysis and various classification algorithms (e.g., Support Vector Machines, Decision Trees) are applicable here. researchgate.netnih.gov
These predictive models can enhance the efficiency and accuracy of chemical analysis, allowing for rapid screening or quantification without the need for extensive manual interpretation of complex raw data. nih.gov
Detailed Research Findings
This compound has been identified as a volatile compound in various matrices, often quantified using Headspace Solid-Phase Microextraction Gas Chromatography – Mass Spectrometry (HS-SPME/GC-MS). researchgate.netresearchgate.net
Detection in Alcoholic Beverages: In a study analyzing the volatile profile of vermouth fortified drink, this compound was among twenty-six volatile compounds identified using HS-SPME/GC-MS. Its concentration in the alcoholic beverage was reported to be in the range of 15-75 ng/L. researchgate.netresearchgate.net
Detection in Plant Extracts: this compound was also found in the volatile constituents of Opuntia ficus indica (prickly pear) fruits peel. Chromatographic analysis revealed it constituted 1.82% of the total volatile constituents in the fruit peel, which were primarily hydrocarbons (90.56%) and oxygenated compounds (7.94%). ekb.eg
Detection in Pyrolysis Products: this compound has been detected in liquid fuels produced from the thermal pyrolysis of waste plastics, such as plastic syringes. In one instance, its concentration was reported as 0.84% in the pyrolytic oil. core.ac.uk Another study on liquid fuels from waste plastics also identified this compound with a concentration of 0.40% and 0.44% in different analyses. core.ac.uk
Data Tables
Table 1: Basic Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | chemblink.com |
| Synonyms | Hydroxymethylcyclododecane, Nsc100761 | chemblink.com |
| Molecular Formula | C₁₃H₂₆O | chemblink.com |
| Molecular Weight | 198.35 g/mol | chemblink.com |
| Density (Calculated) | 0.857 g/cm³ | chemblink.com |
| Boiling Point (Calculated) | 298.675 °C at 760 mmHg | chemblink.com |
| Flash Point (Calculated) | 138.996 °C | chemblink.com |
Table 2: Concentration of this compound in Various Matrices
| Matrix | Concentration Range / Percentage (%) | Analytical Method | Source |
| Alcoholic Beverage (Vermouth) | 15-75 ng/L | HS-SPME/GC-MS | researchgate.netresearchgate.net |
| Opuntia ficus indica Fruits Peel | 1.82% | GC/MS | ekb.eg |
| Liquid Fuel from Waste Plastics (Pyrolysis) | 0.40% - 0.84% | GC/MS (Implied) | core.ac.ukcore.ac.uk |
Applications and Advanced Materials Science Integration of Cyclododecylmethanol
Cyclododecylmethanol as a Precursor in Polymer Chemistry
This compound serves as a foundational building block in polymer chemistry, contributing to the synthesis of specialized polymeric materials and influencing their architectural and performance characteristics.
This compound acts as a key raw material for the synthesis of various polymer monomers nih.gov. Its incorporation into polymer chains can introduce specific properties due to the bulky cyclododecyl group. For instance, this compound can be converted into cyclododecylmethylbromide, a derivative that has been explored for its potential as a chain-transfer agent in radical polymerization. Such agents are crucial for regulating molecular weight distributions in polymers, thereby controlling polymer chain length and polydispersity nih.gov. The ability to precisely control these parameters is vital for tailoring the mechanical and physical properties of the resulting polymers.
As a monomer, this compound can be integrated into polymerization processes to yield specialty polymers. While specific examples of this compound directly forming homopolymers or copolymers are not extensively detailed in general literature, its classification as a polymer monomer intermediate suggests its utility in creating novel polymeric structures nih.gov. The hydroxyl group provides a reactive site for various polymerization mechanisms, including condensation polymerization (e.g., to form polyesters or polyurethanes) or modification reactions on pre-existing polymer backbones.
In general polymer science, the introduction of bulky side groups often leads to:
Reduced Crystallinity: Large side groups can hinder efficient chain packing, leading to amorphous or less crystalline polymers. This can impact transparency, density, and mechanical strength.
Modified Glass Transition Temperature (Tg): Bulky groups can restrict chain mobility, potentially increasing the Tg, which affects the material's stiffness and heat resistance.
Enhanced Mechanical Properties: Depending on the polymer backbone and the arrangement of the cyclododecyl units, the bulky nature might contribute to improved impact strength or rigidity.
Tailored Solubility and Processability: The hydrophobic nature of the cyclododecyl ring can influence the polymer's solubility in various solvents and its melt processability.
While specific research findings detailing the direct influence of this compound on the exact polymer architecture and performance characteristics are not widely available in the provided search results, its chemical structure suggests a role in designing polymers with tailored physical and thermal properties by controlling chain packing and interchain interactions.
Exploration of this compound in Supramolecular Chemistry
The field of supramolecular chemistry focuses on systems held together by non-covalent bonds, involving concepts such as host-guest interactions and molecular recognition, leading to self-assembly processes.
Current scientific literature, as indicated by the conducted searches, primarily discusses host-guest interactions and molecular recognition phenomena in the context of macrocyclic compounds like cyclodextrins. These compounds possess well-defined cavities capable of encapsulating guest molecules based on size, shape complementarity, and non-covalent forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonding.
However, there is no readily available information in the reviewed literature directly linking this compound to host-guest interactions or its use as a host or guest molecule in molecular recognition phenomena. Unlike cyclodextrins, this compound does not inherently possess a pre-organized cavity suitable for typical host-guest complexation. Research in this specific area for this compound appears to be limited or not extensively documented in the public domain.
Similarly, the concept of self-assembly in supramolecular chemistry, which involves molecules spontaneously organizing into ordered higher-level structures, is predominantly explored with systems like cyclodextrins, peptides, and amphiphilic molecules. These systems often rely on specific non-covalent interactions (e.g., π-π stacking, hydrogen bonding, hydrophobic effects) to drive the formation of micelles, vesicles, nanotubes, or other complex architectures.
Based on the current search results, there is no direct evidence or reported research indicating that this compound itself participates in self-assembly processes to form supramolecular architectures. Its structure, while featuring a large hydrophobic ring, lacks the specific amphiphilic balance or multiple recognition sites typically required for spontaneous and ordered self-assembly into complex supramolecular structures without further chemical modification.
Integration of this compound in Advanced Materials Development
Beyond its role as a polymer precursor, this compound finds integration in the broader field of advanced materials development, primarily as a chemical intermediate for specialized applications. It is recognized as a fine chemical intermediate that can be used as a raw material for the synthesis of various compounds, including surfactants nih.gov. Surfactants are critical components in many advanced materials, influencing properties like surface tension, wetting, and emulsification, which are vital in coatings, detergents, and personal care products.
Furthermore, this compound is mentioned in the context of materials for photolithography. Photolithography is a key process in the fabrication of microelectronic devices and other precision materials, where specific chemical compounds are used to create patterns on substrates. The involvement of this compound in such materials suggests its contribution to the specialized properties required for these high-tech applications, potentially influencing solubility, film-forming characteristics, or etch resistance of photoresist compositions. Its presence as a component in these specialized formulations highlights its value in the development of materials for high-performance technological sectors.
The compound's presence as a product of the pyrolysis of waste plastics, such as polyethylene, further indicates its relevance in the broader materials landscape, particularly in discussions related to chemical recycling and the composition of derived fuels. While this represents its presence as a result of material degradation rather than a precursor for new materials, it underscores its chemical significance within the realm of materials science.
Role as an Additive, Plasticizer, or Modifier in Materials Science
Additives are substances incorporated into polymer matrices to modify their properties or improve processability, influencing characteristics such as mechanical strength, durability, and flame resistance. researchgate.net Plasticizers, a specific type of additive, are typically low-volatility organic substances added to materials, most commonly polymers, to increase their flexibility, elongation, and workability by reducing intermolecular forces between polymer chains. sunrisecolour.compolyfill.com.vn Modifiers, in a broad sense, alter the inherent properties of a material.
Despite the general importance of such compounds in materials science, specific documented roles for this compound as a direct additive, plasticizer, or modifier in the modification of bulk polymer properties or other materials are not prominently featured in the readily accessible scientific and patent literature. While the compound is listed by chemical suppliers, detailed research findings or patents explicitly describing its use in these capacities for materials science applications were not identified in the conducted searches. adeka.co.jpspecialchem.com
Potential in Functional Materials and Nanomaterials Systems
Functional materials are designed to possess specific properties that respond to external stimuli, such as electrical, thermal, or optical changes, enabling advanced applications. uni-augsburg.de Nanomaterials, characterized by dimensions typically between 1 and 100 nm, exhibit unique properties due to their high surface area and quantum effects, making them valuable in fields ranging from catalysis to electronics. researchgate.net The synthesis and functionalization of these materials often involve precise chemical building blocks.
While this compound, as an organic compound, could theoretically serve as a precursor or component in the synthesis of more complex molecules that might find use in functional materials or nanomaterials, direct evidence of its specific integration or significant research demonstrating its potential in these advanced systems is not widely reported. The current literature does not provide detailed research findings on this compound's direct application in the synthesis or modification of functional polymers, smart materials, or various types of nanoparticles.
Environmental Fates and Green Chemistry Principles in Cyclododecylmethanol Context
Adherence to Green Chemistry Principles in Synthesis and Processing
The synthesis and industrial application of Cyclododecylmethanol can be evaluated through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. semanticscholar.org Key principles include maximizing atom economy, using safer solvents, and employing catalytic and energy-efficient methods.
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, which is characteristic of addition reactions. scranton.edulibretexts.org A common route to this compound is the catalytic hydrogenation of a cyclododecanecarboxylic acid ester, such as methyl cyclododecanecarboxylate. This is a reduction reaction that incorporates all atoms from the substrate but also requires a reducing agent (H₂).
The theoretical atom economy for the hydrogenation of methyl cyclododecanecarboxylate to this compound and methanol (B129727) is calculated as follows:
Reaction: C₁₂H₂₃COOCH₃ + 2 H₂ → C₁₂H₂₄CH₂OH + CH₃OH
Interactive Data Table: Theoretical Atom Economy Calculation
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| Methyl cyclododecanecarboxylate | C₁₄H₂₆O₂ | 226.36 | Reactant |
| Hydrogen | H₂ | 2.02 | Reactant |
| Total Reactant Mass | 230.40 | ||
| This compound | C₁₃H₂₆O | 198.35 | Desired Product |
| Methanol | CH₃OH | 32.04 | Byproduct |
Calculation: Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 % AE = (198.35 / 230.40) x 100 = 86.09%
This high atom economy indicates that the reaction is efficient in terms of incorporating reactant atoms into the final product. researchgate.net
Process Mass Intensity (PMI): PMI is a broader metric that considers the total mass used in a process (reactants, solvents, catalysts, workup chemicals) to produce a certain mass of product. A lower PMI signifies a greener process. For the synthesis of this compound, factors increasing PMI include the use of organic solvents for the reaction and subsequent purification, the mass of the catalyst (even if used in small amounts), and any aqueous or organic streams generated during workup. Optimizing the process by using minimal solvent, recycling solvents, and choosing highly efficient catalysts can significantly reduce the PMI.
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and energy consumption. acs.orgnih.gov The synthesis of a relatively non-polar molecule like this compound typically employs traditional hydrocarbon solvents. Green chemistry principles encourage the replacement of these with more sustainable alternatives. wikipedia.orgorientjchem.org
Solvent-minimized or solvent-free conditions are ideal. researchgate.net When a solvent is necessary, the selection should be guided by factors such as low toxicity, biodegradability, renewable sourcing, and low energy requirements for removal and recycling.
Interactive Data Table: Comparison of Solvents for Synthesis
| Solvent | Type | Green Chemistry Considerations |
| Toluene | Traditional Aromatic | Volatile, petroleum-derived, potential toxicity. |
| Hexane | Traditional Aliphatic | Neurotoxic, petroleum-derived, volatile. |
| Water | Green | Non-toxic, abundant, non-flammable; limited solubility for non-polar substrates. wikipedia.org |
| Ethanol | Bio-based | Renewable, biodegradable, low toxicity. orientjchem.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from biomass, higher boiling point than THF, lower water miscibility. |
| Cyclopentyl methyl ether (CPME) | Greener Ether | High boiling point, low peroxide formation, relatively stable to acids/bases. |
Designing processes that use greener solvents, or that enable easy separation and recycling of the solvent, are key strategies for improving the sustainability of this compound production.
The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can be used in small quantities and potentially recycled, all of which reduces energy consumption and waste generation.
The industrial production of this compound heavily relies on catalysis. The hydrogenation of precursors like cyclododecanone (B146445) or cyclododecanecarboxylic acid derivatives is typically performed using heterogeneous catalysts, such as those based on ruthenium, rhodium, or nickel. These catalytic pathways are highly efficient and atom-economical, avoiding the use of stoichiometric reducing agents (e.g., metal hydrides like NaBH₄ or LiAlH₄) which generate large amounts of inorganic waste.
Analytical Methodologies for Environmental Monitoring and Trace Analysis
The accurate detection and quantification of this compound in various environmental compartments are crucial for understanding its persistence, transformation, and potential ecological impact. Due to its chemical structure—a C12 cyclic alcohol—analytical approaches typically employed for other long-chain and cyclic alcohols are applicable. These methodologies often involve a combination of sophisticated chromatographic separation techniques and sensitive detection methods to achieve the necessary selectivity and low detection limits required for trace analysis in complex matrices such as soil and water. longdom.orgnih.govlabcompare.com
Detection and Quantification of this compound in Complex Environmental Matrices
The analysis of this compound in environmental samples generally requires a multi-step process that includes sample collection, extraction, cleanup, and instrumental analysis. The choice of method depends on the matrix, the concentration of the analyte, and the required level of accuracy and precision.
Sample Preparation:
Prior to instrumental analysis, this compound must be extracted from the environmental matrix. For water samples, solid-phase extraction (SPE) is a commonly used technique for pre-concentration and cleanup. nih.gov For soil and sediment samples, methods such as Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be employed to efficiently remove the analyte from the solid matrix. researchgate.net
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. longdom.orgnih.govlabcompare.com The sample extract is injected into the gas chromatograph, where the compound is vaporized and separated from other components in a capillary column. The separated compound then enters the mass spectrometer, which provides mass spectral data for identification and quantification. labcompare.com GC-MS offers high sensitivity and selectivity, making it suitable for trace-level detection. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique that can be adapted for the analysis of this compound. nih.govuclan.ac.uk While less common for non-polar compounds compared to GC, derivatization of the alcohol group can enhance its detection by UV or fluorescence detectors. More commonly, HPLC is coupled with mass spectrometry (LC-MS) for the analysis of a wide range of environmental contaminants. nih.govresearchgate.net
The following interactive table summarizes typical performance characteristics of these analytical methods for compounds similar to this compound.
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Common Matrix | Key Advantages |
| GC-MS | 0.1 - 10 µg/L (water) 1 - 50 µg/kg (soil) | 0.5 - 30 µg/L (water) 5 - 150 µg/kg (soil) | Water, Soil, Sediment | High sensitivity and selectivity, provides structural information for identification. |
| HPLC-UV (with derivatization) | 10 - 100 µg/L | 30 - 300 µg/L | Water | Cost-effective, robust. |
| LC-MS/MS | 0.01 - 5 µg/L (water) 0.1 - 20 µg/kg (soil) | 0.05 - 15 µg/L (water) 0.5 - 60 µg/kg (soil) | Water, Soil, Sediment | High sensitivity and specificity, suitable for a wide range of compounds. |
Table 1: Performance Characteristics of Analytical Methods for Alicyclic Alcohols in Environmental Matrices.
Note: The values presented in this table are indicative and can vary depending on the specific instrumentation, method optimization, and matrix complexity.
Development of Standardized Methods for Environmental Fate Studies
Standardized methods are essential for ensuring the consistency, comparability, and reliability of data from environmental fate studies. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are internationally recognized. wikipedia.orgoecd.orgepa.govoecd.orgoecd.org These guidelines cover various aspects of environmental fate and behavior, including biodegradation, hydrolysis, and transformation in different environmental compartments. oecd.orgoecd.org
For a compound like this compound, the following OECD test guidelines would be relevant for developing a standardized approach to its environmental fate assessment:
OECD 301: Ready Biodegradability: This set of tests (A-F) assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline helps to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions. oecd.orgoecd.org
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This test evaluates the transformation of a chemical in water-sediment systems. oecd.orgoecd.org
OECD 111: Hydrolysis as a Function of pH: This guideline is used to determine the rate of abiotic degradation of a chemical by hydrolysis at different pH values. oecd.org
The development of a standardized method for studying the environmental fate of this compound would involve adapting these established OECD protocols. This would include defining specific test conditions, such as the concentration of the test substance, the source and type of inoculum (for biodegradation studies), and the analytical methods for monitoring the disappearance of the parent compound and the appearance of transformation products. The analytical methods described in the previous section (GC-MS and LC-MS/MS) would be integral to these standardized tests for accurate quantification.
The following table outlines key parameters that would need to be standardized for environmental fate studies of this compound, based on OECD guidelines.
| Parameter | Specification | Rationale |
| Test Substance Concentration | Typically in the range of µg/L to mg/L | To be environmentally relevant and not toxic to the test organisms. |
| Inoculum Source (for biodegradation) | Activated sludge, soil, or surface water | To represent relevant environmental microbial communities. |
| Temperature | Controlled, e.g., 20-25 °C | To ensure reproducibility of results. |
| pH | Maintained within a specific range (e.g., 6-8) | To mimic natural environmental conditions. |
| Analytical Method | Validated GC-MS or LC-MS/MS method | For accurate and precise measurement of the test substance and its transformation products. |
| Data Analysis | Calculation of degradation half-lives and identification of major transformation products | To assess the persistence and transformation pathways of the compound. |
Table 2: Key Parameters for Standardized Environmental Fate Studies of this compound.
By adhering to such standardized methodologies, researchers can generate high-quality and comparable data on the environmental fate of this compound, which is essential for conducting robust environmental risk assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
